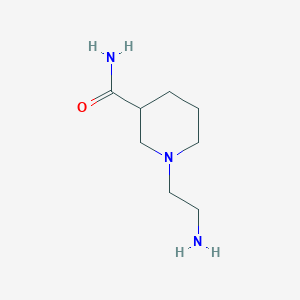

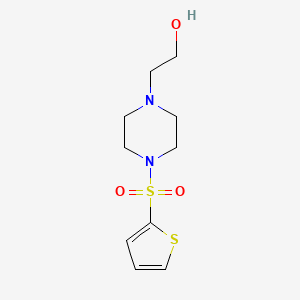

1-(2-Aminoethyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Aminoethyl)piperidine-3-carboxamide (AEP) is a cyclic amine compound with a unique chemical structure which has been the subject of increasing scientific research in recent years. AEP is an interesting molecule due to its diverse range of applications, from its use as a synthetic intermediate in pharmaceuticals to its potential use in biochemical research. The purpose of

Scientific Research Applications

Treatment of Psychotic Disorders

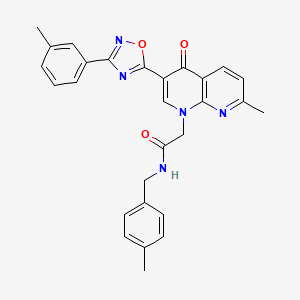

This compound has been used in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists . These agonists have shown promise in treating psychotic disorders such as schizophrenia . The compound AP163, which includes 1-(2-Aminoethyl)piperidine-3-carboxamide, displayed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats . This suggests potential for further preclinical characterization as a treatment option for disorders associated with increased dopaminergic function .

Anticonvulsant Activity

Novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxamide have been synthesized and screened for anticonvulsant activity . These compounds were evaluated for in vitro blood–brain barrier (BBB) permeability by parallel artificial membrane permeability BBB assay (PAMPA-BBB) . Some of these compounds showed considerable in vitro permeability across BBB and further screened for in vivo anticonvulsant activity .

Modification of Vinylbenzyl Chloride/Divinylbenzene Gel Copolymer Bead

1-(2-Aminoethyl)piperidine-3-carboxamide has been used in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer bead . This suggests potential applications in materials science and polymer chemistry .

Synthesis of Linkage Isomers

This compound has been used in the synthesis of linkage isomers trans-bis[1-(2-aminoethyl)piperidine]dinitronickel and trans-bis[1-(2-aminoethyl)-piperidine]dinitritonickel . This indicates its potential use in the field of coordination chemistry .

Mechanism of Action

Target of Action

Similar compounds have been found to modulate the trace amine-associated receptor 1 (taar1) .

Mode of Action

Compounds with similar structures have been found to act as agonists for taar1 . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.

Biochemical Pathways

Taar1 agonists have been found to counteract aberrant behavioral manifestations in various animal models relevant to schizophrenia, including hyperdopaminergic dopamine transporter knockout (dat-ko) rodents .

Result of Action

Taar1 agonists have been found to display a statistically significant and dose-dependent reduction in hyperlocomotion in dat-ko rats . This suggests that such compounds could potentially be used for the treatment of disorders associated with increased dopaminergic function, such as schizophrenia .

properties

IUPAC Name |

1-(2-aminoethyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h7H,1-6,9H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHIPQYZJBJCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCN)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2918162.png)

![3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride](/img/structure/B2918170.png)

![7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918173.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2918175.png)

![(2R)-2-[(2-fluoropyridin-4-yl)formamido]propanoic acid](/img/structure/B2918178.png)

![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride](/img/structure/B2918181.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2918182.png)